GW406108X

Description

Fundamental Principles of Autophagy and Its Regulatory Mechanisms

Autophagy is a multi-step process initiated by the formation of a phagophore, which expands and eventually closes to form an autophagosome. This vesicle then fuses with a lysosome, where the sequestered cargo is degraded by lysosomal enzymes. The initiation of autophagy is tightly regulated by nutrient availability and cellular stress signals. The ULK1 complex, consisting of ULK1 (or ULK2), FIP200, ATG13, and ATG101, is central to autophagy initiation researchgate.netnih.govnih.gov. Activation of the ULK1 complex, often triggered by the dissociation of the inhibitory mammalian target of rapamycin (B549165) complex 1 (mTORC1) under nutrient-poor conditions, leads to the phosphorylation of downstream targets crucial for phagophore formation nih.gov.

Pharmacological modulation of ULK1 activity can directly impact autophagic flux. GW406108X has been identified as a potent inhibitor of autophagy medchemexpress.comimmune-system-research.comselleckchem.comapexbt.com. Studies have shown that this compound inhibits ULK1 kinase activity in an ATP-competitive manner, blocking autophagic flux without directly affecting the upstream signaling kinases mTORC1 and AMPK nih.govmedchemexpress.comimmune-system-research.comselleckchem.com. This suggests that this compound interferes with the core enzymatic function of ULK1 necessary for initiating the autophagic cascade.

Physiological Roles of ULK1 and Kif15 in Cellular Processes

ULK1's primary physiological role lies in its function as the initiating kinase of autophagy. It integrates signals from various upstream pathways, including those related to nutrient sensing (mTORC1 and AMPK), to orchestrate the early steps of autophagosome biogenesis nih.govnih.gov. Beyond autophagy, ULK1/2 may also play a role in nerve growth and development immune-system-research.com.

Kif15, a member of the Kinesin-12 family, is a plus-end directed microtubule motor protein. Its prominent physiological role is in mitosis, where it contributes to the formation and maintenance of the bipolar spindle nih.gov. Kif15 works in concert with other motor proteins, such as Eg5 (Kinesin-5), to drive centrosome separation and ensure proper chromosome segregation during cell division nih.gov. Inhibition of Kif15 can disrupt spindle dynamics and lead to mitotic defects.

This compound is not only an inhibitor of ULK1 but also a specific inhibitor of Kif15 (Kinesin-12) medchemexpress.comimmune-system-research.comselleckchem.comebiohippo.comambeed.cn. Research indicates that this compound inhibits Kif15 ATPase activity medchemexpress.comimmune-system-research.comnih.govebiohippo.com. This dual inhibitory activity positions this compound as a tool to investigate processes where both autophagy and Kif15-mediated transport might be involved or where their combined inhibition has specific effects.

Dysregulation of Autophagy and Kinesin Function in Pathological States

Dysregulated autophagy is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, metabolic diseases, and infectious diseases nih.govimmune-system-research.com. Both insufficient and excessive autophagy can be detrimental depending on the cellular context and the specific pathology. For instance, autophagy can promote cancer cell survival under stress conditions, while in neurodegenerative diseases, impaired autophagy can lead to the accumulation of toxic protein aggregates.

Similarly, the dysregulation of kinesin function, particularly in mitosis, is a hallmark of many cancers. Aberrant expression or activity of kinesins like Kif15 can lead to aneuploidy and genomic instability, contributing to tumor progression nih.gov. Targeting mitotic kinesins has been explored as a strategy for cancer therapy nih.gov.

Given that this compound inhibits both ULK1 and Kif15, it has the potential to impact pathological states where these pathways are dysregulated. Its ability to block autophagic flux could be relevant in cancers where autophagy supports tumor cell survival nih.govnih.gov. Its inhibition of Kif15 could be relevant in cancers characterized by aberrant mitotic spindle function nih.gov.

Overview of Pharmacological Intervention Strategies for ULK1 and Kif15

Pharmacological intervention strategies targeting autophagy have primarily focused on modulating the activity of key regulatory kinases like ULK1 and VPS34 nih.govimmune-system-research.com. Small molecule inhibitors have been developed to target the kinase activity of ULK1, aiming to suppress excessive or undesirable autophagy nih.govnih.gov. Similarly, kinesins, particularly those involved in mitosis, have been pursued as therapeutic targets, leading to the development of small molecule inhibitors that interfere with their motor activity nih.gov.

This compound represents a compound with a dual pharmacological profile, inhibiting both ULK1 and Kif15 medchemexpress.comimmune-system-research.comselleckchem.comebiohippo.comambeed.cn. Studies have characterized its inhibitory potency against these targets. This compound shows ATP competitive inhibition against ULK1 with a pIC50 of 6.37 (equivalent to 427 nM) nih.govmedchemexpress.comimmune-system-research.comselleckchem.com. It inhibits ULK1 kinase activity and blocks autophagic flux nih.govmedchemexpress.comimmune-system-research.comselleckchem.com. Importantly, it does so without affecting the upstream signaling kinases mTORC1 and AMPK nih.govmedchemexpress.comimmune-system-research.comselleckchem.com. This compound is also a specific inhibitor of Kif15, with an IC50 of 0.82 μM in ATPase assays medchemexpress.comimmune-system-research.comselleckchem.comebiohippo.com. It has been shown to inhibit Kif15-N420 ATPase activity by 76% medchemexpress.comimmune-system-research.com. While this compound also showed some inhibition of VPS34 and AMPK with pIC50 values of 6.34 (457 nM) and 6.38 (417 nM) respectively, its activity profile highlights its impact on ULK1 and Kif15 medchemexpress.comimmune-system-research.com. The compound's ability to reduce starvation-induced increase in ATG13 phosphorylation further supports its action on the ULK1 complex medchemexpress.comimmune-system-research.com.

The inhibitory data for this compound are summarized in the table below:

| Target | Assay Type | Metric | Value |

| ULK1 | Kinase Assay | pIC50 | 6.37 (427 nM) nih.govmedchemexpress.comimmune-system-research.comselleckchem.com |

| ULK1 | Kinase Assay | Inhibition Type | ATP competitive medchemexpress.comimmune-system-research.com |

| Kif15 | ATPase Assay | IC50 | 0.82 μM medchemexpress.comimmune-system-research.comselleckchem.comebiohippo.com |

| Kif15-N420 | ATPase Assay | Inhibition | 76% inhibition medchemexpress.comimmune-system-research.com |

| VPS34 | Kinase Assay | pIC50 | 6.34 (457 nM) medchemexpress.comimmune-system-research.com |

| AMPK | Kinase Assay | pIC50 | 6.38 (417 nM) medchemexpress.comimmune-system-research.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

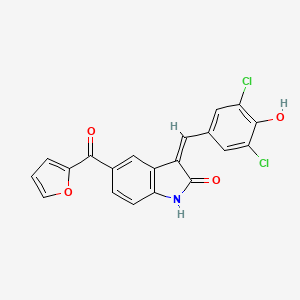

(3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2NO4/c21-14-7-10(8-15(22)19(14)25)6-13-12-9-11(3-4-16(12)23-20(13)26)18(24)17-2-1-5-27-17/h1-9,25H,(H,23,26)/b13-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTUKRBLWOHYIL-MLPAPPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC(=C(C(=C4)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC(=C(C(=C4)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Identification of the Chemical Compound Gw406108x

Systematic High-Throughput Screening Methodologies for Kinase Inhibitor Identification

Systematic high-throughput screening (HTS) plays a crucial role in modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets eurofinsdiscovery.com. This approach is particularly valuable in identifying kinase inhibitors, a significant class of therapeutic targets. HTS platforms utilize automated systems for compound dispensing, reformatting, and screening, allowing for the testing of tens to hundreds of thousands of compounds per week eurofinsdiscovery.comaxcelead.com. Various assay technologies, including luminescence, TR-FRET, and mass spectrometry, are employed to detect compound activity eurofinsdiscovery.com.

In the context of identifying kinase inhibitors, HTS involves screening compound sets against a panel of kinases to assess their inhibitory potential and selectivity scispace.comresearchgate.net. The Published Kinase Inhibitor Set (PKIS), a library of known kinase inhibitors, has been utilized in such screening efforts to identify new chemical probes against previously untargeted kinases scispace.comresearchgate.netnih.gov. This systematic screening approach allows researchers to identify compounds with specific activity profiles and potential as starting points for further development scispace.comresearchgate.net.

Initial Characterization of GW406108X as a Selective Lead Compound

This compound was identified as a potent inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) through screening of the GSK Published Kinase Inhibitor Sets nih.govresearchgate.netmdpi.com. Initial characterization revealed that this compound inhibits recombinant ULK1 kinase activity with a pIC50 of 6.37, corresponding to an IC50 of approximately 427 nM selleckchem.commedchemexpress.commedchemexpress.com. Enzyme kinetic studies indicated that its inhibitory effect on ULK1 is primarily due to competitive inhibition of ATP binding mdpi.comencyclopedia.pub.

Beyond its activity against ULK1, this compound has also been reported to inhibit ULK2 with similar potency mdpi.comencyclopedia.pub. Furthermore, it has shown inhibitory activity against VPS34 (vacuolar protein sorting 34), a class III phosphatidylinositol-3 kinase essential for autophagy, with a pIC50 of 6.34 (457 nM), and AMPK (AMP-activated protein kinase) with a pIC50 of 6.38 (417 nM) medchemexpress.com. While initially identified in the context of kinase inhibition, this compound was also found to inhibit Kif15 (Kinesin-12) in ATPase assays with an IC50 of 0.82 μM selleckchem.commedchemexpress.comebiohippo.com.

Despite showing activity against multiple kinases and a kinesin, studies have indicated that this compound can block autophagy in cells without affecting the upstream signaling kinases mTORC1 and AMPK, suggesting a degree of selectivity in its action on the autophagy pathway at certain concentrations nih.govselleckchem.commedchemexpress.com. Cellular assays confirmed that this compound inhibits ULK1 kinase activity, as evidenced by the reduction in starvation-induced ATG13 phosphorylation, a key substrate of ULK1 nih.govmedchemexpress.com.

Comparative Analysis of this compound with Established Autophagy Modulators

This compound has been compared to other established autophagy modulators, particularly other ULK1 inhibitors. While compounds like MRT68921 and SBI0206965 were also identified as ULK1 inhibitors that block autophagy, this compound was found to be less potent than these compounds in some contexts researchgate.net. However, comparisons in cellular assays monitoring LC3 levels, a marker for autophagosome formation, showed that GW837331X and this compound effectively abolished the increase in LC3 puncta formation induced by starvation nih.gov. Notably, unlike some other inhibitors such as MRT68921, GW837331X and this compound did not appear to cause the formation of enlarged and stalled autophagosomes nih.gov.

The identification of this compound and other inhibitors from kinase inhibitor sets provides new chemical tools for studying autophagy and serves as potential starting points for the development of therapeutic agents targeting ULK1 and VPS34 nih.govresearchgate.net.

Molecular and Cellular Mechanisms of Action of the Chemical Compound Gw406108x

Direct Enzymatic Inhibition of ULK1 Kinase Activity by GW406108X

This compound has been identified as a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a crucial serine/threonine-protein kinase that plays a central role in the initiation of autophagy. Inhibition of ULK1 kinase activity by this compound has been demonstrated in cellular assays. nih.govmedchemexpress.comencyclopedia.pub

Adenosine Triphosphate (ATP)-Competitive Binding Profile of this compound

Enzyme kinetic studies have revealed that this compound exhibits an ATP-competitive inhibition profile against ULK1. This indicates that this compound competes with ATP for binding to the active site of the ULK1 enzyme, thereby preventing ATP binding and subsequent kinase activity. This compound shows ATP competitive inhibition against ULK1 with a pIC50 of 6.37 (427 nM). medchemexpress.comimmune-system-research.commedchemexpress.com

Inhibition of ULK2 Kinase Activity by this compound

In addition to its effects on ULK1, this compound has also been reported to inhibit ULK2, a kinase closely related to ULK1. encyclopedia.pubmdpi.comnih.gov this compound exhibits similar activities against ULK2 as it does against ULK1. encyclopedia.pubmdpi.comnih.gov

Specific Inhibition of Kinesin-12 (Kif15) ATPase Activity by this compound

Beyond its role as a ULK1 inhibitor, this compound is also recognized as a specific inhibitor of Kinesin-12, also known as Kif15. medchemexpress.comselleckchem.comtargetmol.comprobechem.com Kif15 is a mitotic kinesin motor protein involved in microtubule organization and spindle formation during cell division. This compound inhibits Kif15 with an IC50 of 0.82 µM in ATPase assays. medchemexpress.comselleckchem.comtargetmol.comprobechem.com

Impact of this compound on Kif15-N420 ATPase Activity

Research has specifically investigated the impact of this compound on the ATPase activity of a truncated form of Kif15, Kif15-N420. This compound inhibits Kif15-N420 ATPase activity by 76%. medchemexpress.commedchemexpress.comglpbio.com

Downstream Modulation of Autophagic Flux by this compound

The inhibition of ULK1 kinase activity by this compound leads to downstream effects on the process of autophagy. Autophagic flux, a measure of the complete autophagy pathway including the formation, delivery, and degradation of autophagosomes, is blocked by this compound. nih.govmedchemexpress.comencyclopedia.pubimmune-system-research.commedchemexpress.commdpi.com This occurs without affecting the upstream signaling kinases mTORC1 and AMPK. medchemexpress.comimmune-system-research.commedchemexpress.com

Reduction of ATG13 Phosphorylation (e.g., Serine 318) in the presence of this compound

A key event in the initiation of autophagy by the ULK1 complex is the phosphorylation of autophagy-related protein 13 (ATG13). ULK1 phosphorylates ATG13 at various serine residues, including Serine 318. nih.govnih.gov In the presence of this compound, the starvation-induced increase in ATG13 phosphorylation at Serine 318 is significantly reduced. nih.govmedchemexpress.comimmune-system-research.commedchemexpress.com This reduction in ATG13 phosphorylation is a direct consequence of ULK1 inhibition by this compound and serves as a cellular marker for its activity. nih.gov

Here is a summary of key inhibitory data for this compound:

| Target | Assay Type | Value | Notes | Source |

| ULK1 | Inhibition | pIC50 = 6.37 | Corresponds to 427 nM; ATP competitive | medchemexpress.comimmune-system-research.commedchemexpress.com |

| Kif15 | ATPase assay | IC50 = 0.82 µM | Specific inhibitor | medchemexpress.comselleckchem.comtargetmol.comprobechem.com |

| Kif15-N420 | ATPase assay | 76% inhibition | medchemexpress.commedchemexpress.comglpbio.com | |

| VPS34 | Inhibition | pIC50 = 6.34 | Corresponds to 457 nM | medchemexpress.comimmune-system-research.commedchemexpress.com |

| AMPK | Inhibition | pIC50 = 6.38 | Corresponds to 417 nM | medchemexpress.comimmune-system-research.commedchemexpress.com |

| ATG13 (pS318) | Cellular assay | Reduced phosphorylation | Starvation-induced increase reduced at 5 µM | nih.govmedchemexpress.comimmune-system-research.commedchemexpress.com |

Attenuation of Microtubule-Associated Protein 1 Light Chain 3 (LC3) Puncta Formation and Lipidation by this compound

Autophagy involves the formation of double-membraned vesicles called autophagosomes, which sequester cellular components for degradation. A key step in this process is the lipidation of Microtubule-Associated Protein 1 Light Chain 3 (LC3), specifically the conversion of the cytosolic form (LC3-I) to the lipidated, membrane-bound form (LC3-II). LC3-II is then incorporated into the autophagosome membrane and is commonly used as a marker for autophagosome formation and autophagic flux. nih.govbiorxiv.org The formation of LC3 puncta, representing the accumulation of lipidated LC3 on autophagosomal membranes, is a visual indicator of autophagy initiation and progression. nih.govbiorxiv.org

Studies have shown that this compound significantly attenuates the starvation-induced increase in LC3 flux. nih.gov This is evidenced by a block in the increase of the lipidated form of LC3 (LC3-II) upon treatment with Bafilomycin A1, an inhibitor of lysosomal acidification that prevents the degradation of LC3-II within autolysosomes. nih.gov Furthermore, imaging experiments monitoring endogenous LC3 levels have demonstrated that this compound abolishes the increase in LC3 puncta formation observed under conditions of amino acid starvation. nih.gov Unlike some other ULK1 inhibitors, this compound does not appear to cause the formation of enlarged and stalled autophagosomes. nih.gov

Independence from Upstream Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) and Adenosine Monophosphate-Activated Protein Kinase (AMPK) Signaling Pathways by this compound

The initiation of autophagy is tightly regulated by upstream signaling pathways, notably the mammalian Target of Rapamycin Complex 1 (mTORC1) and Adenosine Monophosphate-Activated Protein Kinase (AMPK). mTORC1 is a central negative regulator of autophagy, while AMPK generally acts as a positive regulator, particularly under conditions of energy stress. biorxiv.orgcas.cz These kinases influence autophagy by directly phosphorylating key components of the autophagy initiation complex, such as ULK1. cas.czmdpi.com mTORC1 phosphorylates ULK1 at inhibitory sites (e.g., Ser758), while AMPK phosphorylates ULK1 at activating sites (e.g., Ser556). medchemexpress.comimmune-system-research.commedchemexpress.com

Research indicates that this compound inhibits ULK1 kinase activity and blocks autophagic flux without affecting the upstream signaling kinases mTORC1 and AMPK. medchemexpress.comselleckchem.comimmune-system-research.comnih.govmedchemexpress.commedchemexpress.comscispace.commdpi.com This independence from upstream mTORC1 and AMPK signaling has been demonstrated by monitoring the phosphorylation levels of ULK1 at the mTORC1 site (Ser758) and the AMPK site (Ser556). medchemexpress.comimmune-system-research.comnih.govmedchemexpress.com Treatment with this compound does not alter the phosphorylation status of these residues, indicating that its inhibitory effect on ULK1 and autophagy is not mediated through modulation of mTORC1 or AMPK activity. medchemexpress.comimmune-system-research.comnih.govmedchemexpress.com

Off-Target Kinase Inhibition Profile of this compound (e.g., VPS34, AMPK, if relevant to direct inhibition)

While this compound is recognized as a potent inhibitor of ULK1 and Kif15, kinase inhibitors can often exhibit activity against a range of off-target kinases due to the conserved nature of the kinase domain. biorxiv.orgreactionbiology.com Understanding the off-target profile is crucial for interpreting cellular phenotypes and assessing potential effects beyond the primary targets. biorxiv.orgreactionbiology.com

Studies have screened this compound against panels of kinases to assess its selectivity. While it potently inhibits ULK1, it has also been reported to inhibit other kinases, including VPS34 (Vacuolar protein sorting 34) and AMPK. medchemexpress.comimmune-system-research.commedchemexpress.comglpbio.com VPS34 is a class III phosphatidylinositol 3-kinase that plays an essential role in autophagy initiation by producing phosphatidylinositol 3-phosphate (PI3P), a lipid signal required for the recruitment of downstream autophagy proteins. nih.gov AMPK is a key energy sensor that regulates various cellular processes, including autophagy. biorxiv.orgcas.czmdpi.com

The inhibitory potency of this compound against VPS34 and AMPK has been quantified. This compound inhibits VPS34 with a pIC50 of 6.34 (equivalent to an IC50 of approximately 457 nM) and AMPK with a pIC50 of 6.38 (equivalent to an IC50 of approximately 417 nM). medchemexpress.comimmune-system-research.commedchemexpress.com These values indicate that this compound inhibits VPS34 and AMPK in a similar low nanomolar range as its inhibition of ULK1 (pIC50 of 6.37, or 427 nM). medchemexpress.comimmune-system-research.commedchemexpress.com

The inhibition of VPS34 by this compound is relevant to its effects on autophagy, as VPS34 activity is indispensable for autophagosome biogenesis. nih.gov While this compound inhibits ULK1 independently of upstream AMPK and mTORC1 signaling, its direct inhibition of AMPK represents an off-target effect distinct from its primary mode of action on ULK1 regulation by upstream pathways. medchemexpress.comimmune-system-research.comnih.govmedchemexpress.com The observed cellular effects of this compound on autophagy are likely a result of its combined inhibitory activities, primarily on ULK1 but also involving off-target inhibition of kinases such as VPS34 and AMPK. medchemexpress.comimmune-system-research.comnih.govmedchemexpress.comglpbio.com

Here is a summary of the inhibitory potencies (pIC50 and IC50) of this compound against its primary target ULK1 and the off-targets VPS34 and AMPK:

Note: IC50 values are approximate conversions from pIC50 (IC50 = 10-pIC50 M).

Preclinical Biological Effects and Disease Model Applications of the Chemical Compound Gw406108x

Effects of GW406108X on Autophagy in Diverse Cellular Contexts

Autophagy is a fundamental cellular process involving the degradation and recycling of long-lived proteins and organelles, crucial for maintaining cellular homeostasis and responding to stressors like starvation and oxidative stress. Dysregulation of autophagy is implicated in various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. This compound has been identified as a potent inhibitor of autophagy medchemexpress.comimmune-system-research.com.

Research indicates that this compound inhibits recombinant ULK1 kinase activity with a pIC50 of 6.37 (427 nM) medchemexpress.comimmune-system-research.com. ULK1 (Unc-51 like autophagy activating kinase 1) is a key protein in the early stages of autophagy initiation in mammalian cells immune-system-research.comnih.gov. By inhibiting ULK1 kinase activity, this compound effectively blocks autophagic flux in cells medchemexpress.comimmune-system-research.comnih.gov. Studies have shown that in the presence of 5 µM this compound, the starvation-induced increase in ATG13 phosphorylation, a substrate of ULK1, is significantly reduced medchemexpress.comnih.gov. Importantly, this compound achieves this inhibition of autophagic flux without affecting the upstream signaling kinases mTORC1 and AMPK, which are also involved in regulating autophagy medchemexpress.comimmune-system-research.com. While primarily known for its ULK1 inhibition, this compound has also been reported to inhibit VPS34 and AMPK with pIC50 values of 6.34 (457 nM) and 6.38 (417 nM), respectively medchemexpress.comimmune-system-research.com.

Investigation of this compound in Cancer Biology Research

Autophagy plays a complex, dual role in cancer, acting as a tumor suppressor in early stages by clearing damaged components and inducing cell death, but potentially promoting tumor cell survival and drug resistance in advanced cancers mdpi.comoaepublish.com. Targeting autophagy, particularly through ULK inhibitors, has emerged as a potential anticancer strategy mdpi.com. This compound, as a ULK1 inhibitor, has been investigated in this context medchemexpress.commdpi.comhoelzel-biotech.com.

Modulation of Cancer Cell Survival and Proliferation in Preclinical Models

Given its role as an autophagy inhibitor, this compound has been explored for its effects on cancer cell survival and proliferation in preclinical models. While specific detailed research findings on this compound's direct modulation of cancer cell survival and proliferation in preclinical models are not extensively detailed in the provided search results, its classification as a ULK1 inhibitor and its impact on autophagy suggest potential implications in cancer biology research medchemexpress.commdpi.comhoelzel-biotech.com. Autophagy supports tumor cell survival and drug resistance, making its inhibition a potential therapeutic approach in oncology mdpi.com.

Conceptual Implications for Chemo-Sensitization in Oncology Research

The inhibition of autophagy by compounds like this compound holds conceptual implications for chemo-sensitization in oncology research. Autophagy can contribute to drug resistance in cancer cells mdpi.com. Therefore, blocking autophagy could potentially enhance the effectiveness of chemotherapy agents by preventing cancer cells from utilizing this survival mechanism in response to treatment-induced stress. While direct studies demonstrating chemo-sensitization specifically with this compound were not found, the principle of inhibiting pro-survival autophagy to improve chemotherapy outcomes is a recognized area of research in oncology mdpi.comnih.gov.

Preclinical Research on this compound in Neurodegenerative Conditions

Autophagy dysfunction has been linked to various neurodegenerative disorders researchgate.netmedchemexpress.com. Given that this compound is an inhibitor of ULK1, a key regulator of autophagy, it is conceptually possible that it could be investigated in preclinical models of neurodegenerative conditions where modulating autophagy is of interest immune-system-research.comresearchgate.netmedchemexpress.com. However, specific preclinical research findings on this compound in neurodegenerative conditions were not found within the provided search results.

Studies on the Role of this compound in Metabolic Dysregulation

Autophagy and the farnesoid X receptor (FXR) signaling pathway are both involved in metabolic regulation, and dysregulation of these processes is implicated in metabolic disorders medchemexpress.commedchemexpress.comspandidos-publications.com. While some search results mention GW4064 as an FXR agonist with effects on metabolic disorders and liver pathologies, this compound is primarily characterized as a ULK1 and Kif15 inhibitor medchemexpress.comimmune-system-research.comselleck.co.jpselleckchem.com. One search result briefly mentions this compound in the context of a screen for CXCR4 downstream signaling pathways in breast cancer cells, which are relevant to metabolic dysregulation in cancer spandidos-publications.com. However, dedicated studies specifically on the role of this compound in broader metabolic dysregulation outside of liver-related contexts were not prominently featured in the provided search results.

Mechanistic Investigations of this compound in Liver-Related Pathologies (e.g., fibrosis)

Liver fibrosis is a significant pathological process in various liver diseases, characterized by the accumulation of extracellular matrix proteins nii.ac.jpijbs.comthno.org. The farnesoid X receptor (FXR) signaling pathway plays a crucial role in regulating bile acid metabolism, lipid and glucose homeostasis, and inflammation, making it a promising therapeutic target for liver diseases, including fibrosis medchemexpress.comamegroups.orgjci.orgnih.govjomes.org. FXR agonists like GW4064 have shown potential in ameliorating hepatic steatosis, inflammation, and fibrosis in preclinical models medchemexpress.comnih.govelifesciences.orgnih.gov.

While this compound is structurally distinct from GW4064 and is primarily known as a ULK1 and Kif15 inhibitor, one search result indicates that this compound inhibits VPS34 and AMPK medchemexpress.comimmune-system-research.com. VPS34 is a kinase involved in autophagy, and AMPK is a key regulator of energy metabolism, both of which can influence liver health and disease progression medchemexpress.comijbs.com. Autophagy deficiency in the liver can compromise FXR functionality and contribute to cholestatic injury nih.gov. Enhancing FXR activity has been shown to alleviate such injury nih.gov.

Modulatory Effects of this compound on Inflammatory Pathways

Research indicates that this compound acts as a potent inhibitor of autophagy, a cellular process that plays a role in regulating immune responses and maintaining cellular homeostasis, and which can be induced by inflammation. researchgate.netimmune-system-research.com Dysregulation of autophagy modulation pathways is linked to various cardiovascular pathologies, such as atherosclerosis, cardiac hypertrophy, and failure. researchgate.net

This compound has been identified as an ATP-competitive inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key protein in the early stages of autophagy biosynthesis in mammalian cells. medchemexpress.comimmune-system-research.com Studies have shown that this compound inhibits ULK1 kinase activity and blocks autophagic flux. medchemexpress.comimmune-system-research.com Notably, this inhibition occurs without affecting the upstream signaling kinases mTORC1 and AMPK, which are also involved in regulating autophagy. medchemexpress.comimmune-system-research.com Data indicates that this compound inhibits ULK1 with a pIC₅₀ of 6.37 (equivalent to 427 nM). medchemexpress.comimmune-system-research.com

Beyond its effects on ULK1 and autophagy, this compound has also been shown to inhibit VPS34 and AMPK, with pIC₅₀ values of 6.34 (457 nM) and 6.38 (417 nM), respectively. medchemexpress.com Furthermore, in the presence of 5 μM this compound, the starvation-induced increase in ATG13 phosphorylation is significantly reduced. medchemexpress.com

While the direct links between this compound and specific inflammatory markers like cytokines (e.g., TNFα, IL-6) are not extensively detailed in the provided search results, the compound's role as an autophagy inhibitor suggests an indirect modulatory effect on inflammatory pathways, given the known interplay between autophagy and inflammation. researchgate.net Autophagy can be induced by inflammation and oxidative stress, resulting in the generation of cytokines. researchgate.net Therefore, by inhibiting key regulators of autophagy like ULK1, this compound may influence inflammatory responses.

Research has also explored the potential of kinase inhibitors, including those from published kinase inhibitor sets that contain compounds like this compound, in modulating inflammatory processes. For instance, studies have investigated the role of kinase inhibitors in promoting the resolution of neutrophilic inflammation by accelerating neutrophil apoptosis. biorxiv.org While this compound was included in screens for kinase inhibitors, its specific contribution to the modulation of neutrophil apoptosis or other direct anti-inflammatory effects beyond autophagy inhibition requires further detailed investigation. biorxiv.org

The identification of this compound as a potent autophagy inhibitor through the screening of kinase inhibitor sets highlights its potential as a chemical tool for studying the complex relationship between autophagy and inflammation. researchgate.netimmune-system-research.com

Key Research Findings on this compound and Related Pathways

| Target | Activity/Effect | Value | Context | Source |

| ULK1 | ATP competitive inhibition (pIC₅₀) | 6.37 (427 nM) | Recombinant kinase activity | medchemexpress.comimmune-system-research.com |

| ULK1 | Inhibition of kinase activity | Inhibitory | Cellular context | medchemexpress.comimmune-system-research.com |

| Autophagy | Blocks autophagic flux | Inhibitory | Cellular context | medchemexpress.comimmune-system-research.com |

| mTORC1 | No significant effect on upstream signaling | No effect | Cellular context | medchemexpress.comimmune-system-research.com |

| AMPK | No significant effect on upstream signaling | No effect | Cellular context | medchemexpress.comimmune-system-research.com |

| VPS34 | Inhibition (pIC₅₀) | 6.34 (457 nM) | Activity assay | medchemexpress.com |

| AMPK | Inhibition (pIC₅₀) | 6.38 (417 nM) | Activity assay | medchemexpress.com |

| ATG13 | Reduced starvation-induced phosphorylation (at 5 µM) | Reduced | Cellular context | medchemexpress.comimmune-system-research.com |

| Kif15 (Kinesin-12) | Inhibition of ATPase activity (76% inhibition) | 76% | Kif15-N420 ATPase assay | medchemexpress.comimmune-system-research.com |

Structure Activity Relationship Sar Studies Pertaining to Gw406108x and Its Analogs

Identification of Structural Determinants for ULK1 and Kif15 Inhibitory Activity

GW406108X and a related compound, GW305074X, both contain an oxindole (B195798) core and a halogenated phenol (B47542) ring. nih.gov These structural elements are important for the inhibition of Kif15 ATPase activity. nih.gov Specific SAR analysis of this compound derivatives revealed the importance of the hydroxyl and halogen substituents on the phenol ring for robust Kif15 inhibition. nih.gov Removal or substitution of the phenolic hydroxyl group abolished activity, and both halogen substituents appear to be required, as their replacement with methyl groups reduced activity. nih.gov The 5-position of the oxindole core was found to be intolerant of changes in Kif15 inhibition studies. nih.gov

For ULK1 inhibition, GW837331X and this compound, both potent ULK1 inhibitors, were found to exert their inhibitory effects primarily through competitive inhibition of ATP binding to ULK1. immune-system-research.comnih.govencyclopedia.pubresearchgate.net

Design and Synthesis of Modified Chemical Entities based on this compound Scaffold

To explore the relationship between structure and Kif15 inhibition, a library of this compound derivatives was created with modifications to both the furan (B31954) and the phenol moieties. nih.gov These compounds were synthesized through a scheme involving a Friedel-Crafts reaction from an oxindole intermediate, followed by condensation with various aromatic aldehydes. nih.gov Changes to the oxindole 5-position substituent were also contemplated and explored through the synthesis of analogs with a furan group at this position. nih.gov

While the provided information primarily details the synthesis approach for Kif15-focused analogs, the identification of this compound and GW837331X as ULK1 inhibitors from the GSK PKIS suggests that diverse chemical scaffolds, often containing kinase hinge binding motifs, can exhibit activity against ULK1. nih.govportlandpress.com The development of ULK1 inhibitors has also involved strategies such as fragment-based drug design and the synthesis of derivatives based on identified scaffolds like pyrazolo[1,5-a]pyrimidines and imidazopyridines. nih.govnih.govmdpi.com

Assessment of Potency and Selectivity Improvements in this compound Derivatives

The activity of this compound derivatives was assessed by testing their ability to inhibit Kif15 microtubule gliding. nih.gov For phenol derivatives, a SAR was observed that correlated with halogen size at the ortho positions, with inhibition improving as the halogen size increased from fluorine to bromine. nih.gov For example, compounds with different halogens in the meta position, along with this compound, showed this correlation. nih.gov

While this compound is described as a specific Kif15 inhibitor, it also inhibits ULK1 and other kinases. medchemexpress.comimmune-system-research.comselleckchem.comtargetmol.comportlandpress.com The development of improved inhibitors often aims to enhance both potency and selectivity. nih.govmdpi.comoncotarget.comnih.gov Although the provided text does not explicitly detail specific this compound derivatives with improved selectivity profiles compared to the parent compound, the broader context of SAR studies in kinase inhibitor development indicates that modifications are strategically designed to achieve better target specificity and reduced off-target effects. nih.govmdpi.comoncotarget.comnih.gov For instance, strategic fluorination has been shown to improve metabolic stability and maintain potency and selectivity in other inhibitor series. mdpi.com

Here is a table summarizing some of the inhibitory activities of this compound:

| Target | Assay | IC₅₀ / pIC₅₀ | Notes | Source |

|---|---|---|---|---|

| Kif15-N420 ATPase | ATPase assay | 0.82 µM | Inhibits by 76% at an unspecified concentration (likely related to the initial screen). | probechem.comebiohippo.commedchemexpress.comimmune-system-research.com |

| Kif15 | MT gliding assay | ~0.75 µM | Estimated IC₅₀. nih.gov Tested at 750 nM. | nih.gov |

| ULK1 | ATP competitive inhibition | pIC₅₀ = 6.37 (427 nM) | Inhibits ULK1 kinase activity and blocks autophagic flux. | medchemexpress.comimmune-system-research.comselleckchem.comtargetmol.com |

| ULK2 | Similar activity to ULK1 | nih.govencyclopedia.pub | ||

| VPS34 | pIC₅₀ = 6.34 (457 nM) | immune-system-research.com | ||

| AMPK | pIC₅₀ = 6.38 (417 nM) | Does not affect upstream AMPK signaling. | medchemexpress.comimmune-system-research.com |

Advanced Methodological Approaches Utilized in Research on the Chemical Compound Gw406108x

In Vitro Biochemical Assays for Kinase and ATPase Activity

In vitro biochemical assays are fundamental in characterizing the direct inhibitory effects of GW406108X on target enzymes. These assays allow for the measurement of enzyme activity in a controlled environment, free from the complexities of cellular systems.

This compound has been identified as an inhibitor of both Kif15 (Kinesin-12) and ULK1 (Unc-51 like autophagy activating kinase 1). targetmol.commedchemexpress.comselleckchem.com ATPase assays are specifically used to measure the rate of ATP hydrolysis by motor proteins like kinesins, which utilize ATP energy for movement along microtubules. medchemexpress.eu In ATPase assays, this compound demonstrated an IC50 of 0.82 µM against Kif15. targetmol.commedchemexpress.comselleckchem.com This indicates the concentration at which the compound inhibits 50% of the maximal Kif15 ATPase activity. Studies have shown that this compound inhibits Kif15-N420 ATPase activity by 76%. medchemexpress.comnih.gov

Kinase activity assays, such as those utilizing ADP Hunter™ Plus technology, are employed to measure the phosphorylation activity of kinases like ULK1. nih.govnih.gov These assays typically rely on detecting the production of ADP as a result of ATP consumption during the phosphorylation of a substrate. nih.govnih.gov this compound has been shown to be an ATP-competitive inhibitor of ULK1 kinase activity with a pIC50 of 6.37, corresponding to an IC50 of approximately 427 nM. targetmol.commedchemexpress.comselleckchem.com This suggests that this compound competes with ATP for binding to the active site of ULK1, thereby inhibiting its catalytic function.

These in vitro biochemical assays provide crucial data on the potency and mechanism of inhibition of this compound against its identified targets, Kif15 and ULK1.

| Target | Assay Type | IC50 / pIC50 | Value |

| Kif15 | ATPase Assay | IC50 | 0.82 µM |

| ULK1 | Kinase Assay | pIC50 | 6.37 (427 nM) |

| Kif15-N420 | ATPase Assay | % Inhibition | 76% at 5 µM medchemexpress.com |

Cell-Based Functional Assays for Autophagy Monitoring

Cell-based functional assays are essential for evaluating the effects of this compound on cellular processes, particularly autophagy, in a more physiologically relevant context. Autophagy is a dynamic process involving the formation of double-membraned vesicles called autophagosomes, which sequester cellular components for degradation in lysosomes. nih.govcytekbio.com Monitoring autophagic flux, the complete process from induction to degradation, is crucial for accurately assessing the impact of a compound on autophagy. nih.govbioradiations.com

Western blotting is a widely used technique to monitor autophagy by examining the levels of key autophagy-related proteins, such as LC3 (Microtubule-associated proteins 1A/1B light chains 3A/B). nih.govnih.govbioradiations.combio-rad-antibodies.com The cytosolic form of LC3 (LC3-I) is lipidated and converted to LC3-II, which associates with autophagosomal membranes. nih.govbioradiations.combio-rad-antibodies.com An increase in LC3-II levels can indicate increased autophagosome formation. nih.govbioradiations.combio-rad-antibodies.com However, to assess autophagic flux, LC3-II levels are often measured in the presence and absence of lysosomal inhibitors like Bafilomycin A1, which block the degradation of autophagosomes. nih.govnih.govbioradiations.com An accumulation of LC3-II in the presence of Bafilomycin A1 indicates active autophagic flux. nih.govnih.govbioradiations.com Studies have shown that this compound blocks autophagic flux in cells. targetmol.commedchemexpress.comselleckchem.comnih.gov Western blotting has also been used to monitor the phosphorylation status of ULK1 substrates, such as ATG13 (Autophagy related 13). nih.gov Amino acid starvation induces ULK1 activity, leading to increased phosphorylation of ATG13. nih.gov this compound significantly reduced the starvation-induced increase in ATG13 phosphorylation at serine 318, consistent with its inhibition of ULK1 kinase activity in cells. medchemexpress.commedchemexpress.comnih.gov

Immunofluorescence imaging is another powerful technique for visualizing autophagosomes and other autophagy-related structures within cells. nih.govnih.govbioradiations.com LC3, when localized to autophagosomal membranes, appears as distinct puncta in the cytoplasm. nih.govnih.govbioradiations.com An increase in LC3 puncta can indicate increased autophagosome formation. nih.govnih.govbioradiations.com Immunofluorescence experiments monitoring endogenous LC3 levels in cells have shown that this compound abolishes the increase in LC3 puncta formation induced by amino acid starvation. nih.gov This further supports the inhibitory effect of this compound on autophagy initiation or progression. Immunofluorescence can also be used to track other autophagy markers like WIPI2 (WD repeat domain phosphoinositide-interacting protein 2). nih.gov

These cell-based assays provide functional evidence of this compound's ability to inhibit autophagy in a cellular context, complementing the findings from in vitro biochemical assays.

Future Research Directions and Conceptual Therapeutic Prospects for Chemical Compound Gw406108x Analogs

Comprehensive Elucidation of Off-Target Interactions for Enhanced Selectivity

A critical area for future research on GW406108X analogs is the comprehensive elucidation of their off-target interactions to enhance selectivity. While this compound has demonstrated inhibition of specific targets like Kif15 and ULK1, it also shows activity against other kinases such as VPS34 and AMPK medchemexpress.com. The high degree of similarity in the ATP-binding site across the protein kinase family makes the design of highly selective inhibitors challenging nih.govplos.org.

Understanding the full kinome selectivity profile of this compound and its analogs is essential. Large-scale profiling can identify unexpected off-target interactions with seemingly unrelated kinases nih.gov. This comprehensive data can inform the rational design of analogs with modifications aimed at minimizing undesired interactions and improving specificity for the intended targets, Kif15 and ULK1. Kinase selectivity profiling services offer the ability to explore off-target effects across a large collection of human kinases reactionbiology.com.

Strategies to enhance selectivity in kinase inhibitors often involve designing compounds that bind not only to the ATP site but also to adjacent allosteric sites, allowing for more specific interactions plos.org. Structure-activity relationship studies and structural analysis of protein-ligand interactions can provide insights into the key features contributing to selectivity mdpi.com. For instance, specific moieties on an inhibitor can contribute to high selectivity by occupying unique pockets in the binding site mdpi.com.

Future research should involve detailed biochemical and cellular profiling of this compound analogs against a broad panel of kinases and other potential off-targets. Techniques such as kinome-wide binding site analysis can help predict unintended inhibitions at earlier stages of development plos.org. The goal is to develop analogs that retain potent inhibition of Kif15 and/or ULK1 while exhibiting significantly reduced activity against off-targets, thereby minimizing potential side effects and improving the therapeutic index.

Development of Next-Generation Chemical Probes Based on this compound Framework

The this compound framework, an oxindole (B195798) compound with a halogenated phenol (B47542) ring, has been identified as a starting point for the development of chemical probes targeting Kif15 nih.gov. Future research should focus on leveraging this framework to design and synthesize next-generation chemical probes with improved potency, selectivity, and desired pharmacological properties.

Chemical probes are essential tools for dissecting the biological roles of their target proteins. Ideal chemical probes should be potent, highly selective, and demonstrate appropriate cellular activity. Given that this compound inhibits both Kif15 and ULK1, the development of analogs could lead to probes selective for either Kif15 or ULK1, or potentially dual probes with optimized activity against both targets.

Structure-activity relationship (SAR) studies, similar to those initiated with this compound derivatives exploring modifications to the furan (B31954) and phenol rings, are crucial for identifying structural determinants of potency and selectivity nih.gov. By systematically modifying the this compound structure, researchers can develop analogs with tailored profiles. For example, developing probes that are more potent against Kif15 (IC50 of 0.82 μM) or ULK1 (pIC50 of 6.37) than the parent compound is a key objective selleckchem.commedchemexpress.com.

Furthermore, next-generation probes should be thoroughly characterized for their mechanism of action (e.g., ATP-competitive, allosteric) and their interactions with wild-type and mutant forms of the target kinases reactionbiology.com. Cellular assays are necessary to confirm that these probes effectively modulate the activity of Kif15 and ULK1 in a cellular context and to assess their impact on downstream pathways such as autophagy researchgate.netnih.gov. The development of such well-characterized chemical probes based on the this compound framework will provide valuable tools for further research into the biological functions of Kif15 and ULK1.

Expanded Preclinical Efficacy and Mechanistic Studies in Diverse Disease Contexts

Given that Kif15 is a mitotic kinesin involved in spindle formation and ULK1 is a key regulator of autophagy, this compound analogs targeting these proteins hold potential therapeutic relevance in various diseases, particularly cancer. Future research should involve expanded preclinical efficacy and mechanistic studies in diverse disease contexts where dysregulation of Kif15 or ULK1 is implicated.

Kinesin-5 inhibitors, which also target mitotic processes, have shown anti-proliferative activity in preclinical cancer models but have faced challenges in clinical trials, potentially due to compensatory mechanisms nih.gov. Investigating the efficacy of Kif15 inhibitors like this compound analogs in overcoming such resistance mechanisms is important. Preclinical studies in various cancer types, including those where Kif15 is overexpressed or contributes to tumor progression, are warranted citeab.com.

ULK1 inhibition has emerged as a potential cancer treatment strategy, particularly in sensitizing cancer cells to nutrient stress and overcoming drug resistance nih.govnih.gov. ULK1 inhibitors have shown promise in preclinical models of various cancers by inhibiting autophagy, a process that can support tumor cell survival and resistance mdpi.comnih.gov. Preclinical studies with ULK1 inhibitors, such as SBI0206965, have demonstrated tumor growth inhibition in various cancer types mdpi.com. This compound analogs with improved ULK1 selectivity could be investigated for their efficacy in similar cancer models, potentially in combination with other therapies mdpi.comelifesciences.org.

Beyond cancer, the roles of ULK1 and Kif15 in other diseases should be explored. Autophagy, regulated by ULK1, is involved in numerous disorders, including neurodegenerative diseases and inflammatory conditions nih.gov. Preclinical studies with ULK1 inhibitors have shown potential in modulating immune responses and inflammation, such as in models of psoriasis frontiersin.org. The potential therapeutic applications of this compound analogs in these areas require further investigation through rigorous preclinical studies to understand the underlying mechanisms of action and evaluate their efficacy.

Preclinical efficacy studies should utilize relevant in vitro models (e.g., 2D and 3D cell cultures) and in vivo models (e.g., xenografts, genetically engineered mouse models) that accurately reflect the human disease condition. Mechanistic studies should aim to fully elucidate how this compound analogs affect cellular processes like mitosis, autophagy, cell proliferation, apoptosis, and immune responses in the context of specific diseases.

Understanding Long-Term Cellular and Physiological Consequences of ULK1/Kif15 Inhibition in Preclinical Systems

Understanding the long-term cellular and physiological consequences of inhibiting ULK1 and Kif15 in preclinical systems is crucial for assessing the potential safety and therapeutic window of this compound analogs. While short-term effects may show therapeutic promise, chronic inhibition could lead to unintended consequences due to the fundamental roles of these proteins in cellular homeostasis.

ULK1 is a key regulator of autophagy, a vital cellular recycling process. While acute autophagy inhibition can be beneficial in certain contexts, chronic inhibition could impair cellular health by leading to the accumulation of damaged organelles and proteins nih.gov. Studies in knockout mouse models have provided some insights into the physiological roles of ULK1 and ULK2. For instance, while ULK1 deficiency alone may not significantly impact survival or fertility, the combined knockout of ULK1 and ULK2 can abolish autophagy induced by nutrient deprivation nih.gov. Long-term inhibition of ULK1 by analogs should be evaluated for its impact on cellular viability, function, and accumulation of cellular debris in various cell types and tissues.

Kif15 is a mitotic kinesin essential for proper spindle formation and cell division. Chronic inhibition of Kif15 could lead to mitotic defects, cell cycle arrest, and potentially apoptosis in rapidly dividing cells, which underlies its potential in cancer therapy nih.gov. However, the long-term effects on normal, slowly dividing tissues or tissues with high turnover rates need careful assessment in preclinical models. Potential consequences could include effects on tissue regeneration, development, or organ function.

Preclinical studies investigating long-term effects should involve chronic administration of this compound analogs in relevant animal models. These studies should monitor a range of physiological parameters, conduct histological analyses of various organs, and assess cellular markers of stress, damage, and altered function. Understanding the reversibility of inhibition and the potential for adaptive responses or resistance mechanisms to emerge upon chronic exposure is also important. This comprehensive evaluation of long-term consequences will be vital for translating the potential of this compound analogs into safe and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.